3-Cyanopyrazine 1-oxide
Description
Contextual Significance of Pyrazine (B50134) N-Oxides in Heterocyclic Chemistry
Pyrazine N-oxides belong to a broader class of aromatic amine oxides. The introduction of an N-oxide group to the pyrazine ring significantly alters the electronic distribution and reactivity of the parent heterocycle. The N-oxide group acts as an electron-donating group through resonance and an electron-withdrawing group through induction, leading to a complex reactivity profile. This dual nature allows for a variety of chemical transformations. wikipedia.orgarkat-usa.org
The N→O bond in pyrazine N-oxides stabilizes the molecule by eliminating the electron repulsion of the nitrogen atoms in the N-heterocyclic system and promoting σ–π orbital separation. mdpi.com This unique electronic structure makes pyrazine N-oxides, including 3-cyanopyrazine 1-oxide, important intermediates in the synthesis of a diverse set of substituted pyrazines and other heterocyclic systems. rsc.org They can undergo reactions such as deoxygenation, rearrangement, and nucleophilic substitutions. arkat-usa.org The presence of the N-oxide functionality also influences the regioselectivity of reactions, directing substituents to specific positions on the pyrazine ring. oup.comrsc.orgrsc.org
Strategic Role of this compound as a Synthetic Building Block and Research Target
This compound serves as a key intermediate and versatile building block in organic synthesis. Its bifunctional nature, with both a cyano group and an N-oxide, allows for a wide range of chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules, particularly those with biological activity.
One of the notable applications of this compound is in the synthesis of substituted cyanopyrazines. For instance, it can undergo cyanation reactions with reagents like trimethylsilyl (B98337) cyanide, often mediated by a Lewis acid, to produce dicyanopyrazines. oup.comrsc.org The reaction conditions and the presence of other substituents on the pyrazine ring can influence the yield and regioselectivity of the cyanation. oup.comrsc.orgrsc.org
Furthermore, this compound is a target of interest in coordination chemistry. The N-oxide group can coordinate with metal ions, forming metal complexes with interesting structural and electronic properties. For example, it has been used to synthesize cobalt(II) complexes where it acts as an O-bonded coligand. iucr.orgiucr.orgresearchgate.net
The reactivity of the cyano group, combined with the directing effects of the N-oxide, provides a powerful tool for chemists to construct elaborate molecular frameworks.
Overview of Academic Research Trends Pertaining to this compound
Academic research involving this compound has been multifaceted, exploring its synthesis, reactivity, and potential applications. A significant area of research has focused on understanding and optimizing its synthesis. Various methods have been developed for the oxidation of 3-cyanopyridine (B1664610) to its corresponding N-oxide, with studies focusing on improving yield and purity while using cost-effective and environmentally friendly catalysts. patsnap.comresearchgate.net
Another major research trend involves the investigation of its chemical reactions. Studies have delved into the regioselectivity of nucleophilic substitution reactions on the pyrazine ring, with theoretical calculations being employed to rationalize the observed outcomes. oup.com The cyanation of 3-substituted pyrazine 1-oxides, including this compound, has been a subject of detailed investigation to understand the influence of substituents on reactivity and product distribution. oup.comrsc.orgrsc.org
The exploration of this compound as a ligand in coordination chemistry is also an active area of research. The synthesis and characterization of its metal complexes, including their crystal structures and thermal behavior, have been reported. iucr.orgiucr.orgresearchgate.net These studies contribute to the fundamental understanding of the coordination properties of pyrazine N-oxides.
Recent research has also highlighted the discovery of naturally occurring pyrazine N-oxides, which has spurred interest in the biosynthesis and biological activities of this class of compounds. nih.gov While not directly focused on this compound, this trend could inspire future research into its potential biological relevance.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H4N2O | chemicalbook.com |
| Molecular Weight | 120.11 g/mol | chemicalbook.com |
| Appearance | Off-White to Pale Beige Solid/Powder | chemicalbook.comthermofisher.com |
| Melting Point | 168-179 °C | patsnap.comthermofisher.com |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) | chemicalbook.com |
Table 2: Selected Reactions of this compound
| Reaction Type | Reagents | Product(s) | Research Focus | Source |
| Cyanation | Trimethylsilyl cyanide | 2,5-Dicyanopyrazine | Investigating regioselectivity and reactivity | oup.com |
| Cyanation | Trimethylsilyl cyanide, Lewis Acid (e.g., zinc halide) | 2-Substituted 3-cyanopyrazines | Improving reactivity and regioselectivity | rsc.orgrsc.org |
| Deoxydative Acetoxylation | Acetic anhydride | 2-Acetoxy-6-cyanopyrazine | Studying regioselectivity of acetoxylation | researchgate.net |
| Coordination | Cobalt(II) thiocyanate (B1210189) | Tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II) | Synthesis and structural characterization of metal complexes | iucr.orgiucr.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-oxidopyrazin-4-ium-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-3-5-4-8(9)2-1-7-5/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKPDMRMAJTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C#N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618472 | |
| Record name | 4-Oxo-4lambda~5~-pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25594-31-4 | |
| Record name | 4-Oxo-4lambda~5~-pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 Cyanopyrazine 1 Oxide
Electrophilic and Nucleophilic Transformations on the Pyrazine (B50134) N-Oxide Core
The N-oxide functional group enhances the electron density of the pyrazine ring, making it more susceptible to electrophilic attack than the parent pyrazine. Conversely, it also activates the ring towards nucleophilic substitution, particularly at positions ortho and para to the N-oxide. chemtube3d.comyoutube.com
The N-oxide group is a strong ortho, para-director for electrophilic attack. However, in the pyrazine nucleus, the situation is complicated by the presence of the second nitrogen atom. For nucleophilic attack, the N-oxide group activates the C-2 and C-6 positions. The presence of a cyano group at the C-3 position, being strongly electron-withdrawing, further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution.
In the case of 3-substituted pyrazine 1-oxides, the regioselectivity of nucleophilic attack is highly dependent on the nature of the substituent. For instance, in cyanation reactions using trimethylsilyl (B98337) cyanide, electron-donating groups on the pyrazine 1-oxide ring direct the cyanation to the C-2 position with high regioselectivity. In contrast, electron-withdrawing groups, such as a methoxycarbonyl or the cyano group itself, can lead to a mixture of products, with cyanation occurring at both the C-3 and C-5 positions. rsc.org The enhanced regioselectivity with electron-donating groups is attributed to their ability to stabilize the intermediate formed during nucleophilic attack at the adjacent carbon. rsc.org The addition of a Lewis acid, such as a zinc halide, can improve both the reactivity and the regioselectivity of these cyanation reactions. rsc.org
Table 1: Regioselectivity of Cyanation of 3-Substituted Pyrazine 1-Oxides
| Substituent at C-3 | Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Amino | Trimethylsilyl cyanide, triethylamine, DMF | 2-Amino-3-cyanopyrazine | rsc.org |
| Methoxycarbonyl | Trimethylsilyl cyanide, triethylamine, acetonitrile | Mixture of 2-substituted 3- and 5-cyanopyrazines | rsc.org |
| Cyano | Trimethylsilyl cyanide, triethylamine, acetonitrile | 2,5-Dicyanopyrazine (low yield) | rsc.org |
This table is based on data for 3-substituted pyrazine 1-oxides, providing insight into the expected reactivity of 3-cyanopyrazine 1-oxide.
Nucleophilic substitution on the pyrazine N-oxide ring typically proceeds through an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling a leaving group. The N-oxide group helps to stabilize this intermediate.
Rearrangement reactions are also a notable feature of pyrazine N-oxide chemistry. For instance, the treatment of pyrazine N-oxides with acetic anhydride can lead to the formation of acetoxy derivatives. acs.org The mechanism is believed to involve a two-step, cyclic intermediate pathway. acs.org While specific studies on this compound in this context are limited, the general reactivity patterns of pyrazine N-oxides suggest that it would undergo similar transformations, with the regioselectivity influenced by the cyano group.
Another important reaction is deoxidative nucleophilic substitution. For example, pyrazine N-oxides can be converted to azidopyrazines using trimethylsilyl azide in the presence of diethylcarbamoyl chloride. electronicsandbooks.com This reaction typically occurs at the carbon atom alpha to the N-oxide function. electronicsandbooks.com
Photochemical Reactions and Valence Isomerizations of Pyrazine N-Oxides
The photochemistry of heterocyclic N-oxides, including pyrazine N-oxides, is a rich field characterized by complex isomerizations and rearrangements. proquest.combenthamdirect.com These reactions are often initiated by the excitation of the N-oxide to its singlet excited state. wur.nl
Upon irradiation, pyridine (B92270) and diazine N-oxides can isomerize to a highly strained, transient oxaziridine intermediate. proquest.comnih.govacs.org These oxaziridines are typically not isolable as they are both thermally and photochemically labile. proquest.com The formation of an oxaziridine from a pyridine N-oxide involves an initial electrocyclization. wur.nl This intermediate can then undergo further transformations.
In the case of pyridazine N-oxides, a related class of compounds, photolysis can lead to the formation of a diazo intermediate via the oxaziridine. nih.govresearchgate.net This diazo intermediate can then undergo ring closure to form a pyrazole derivative or lose nitrogen to yield a furan. researchgate.netresearchgate.net The specific reaction pathway is influenced by the substituents on the ring. nih.gov
The photoinduced transformations of pyrazine N-oxides can proceed through several mechanistic pathways. One common pathway involves the initial formation of the oxaziridine intermediate, which can then rearrange. For pyridine N-oxides, the oxaziridine can undergo N-O bond homolysis to form a diradical intermediate, which can then lead to the formation of a highly strained epoxide intermediate. nih.govacs.org
Another significant photochemical reaction is photodeoxygenation, where the N-oxide is reduced to the parent heterocycle with the generation of atomic oxygen. nih.gov This process is a competing pathway to photoisomerization. nih.gov The balance between these pathways can be influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups may favor deoxygenation. nih.gov
Computational studies, such as DFT calculations, have been employed to elucidate the complex potential energy surfaces of these photochemical reactions and to understand the stability and reactivity of the various transient intermediates. researchgate.netresearchgate.net
Table 2: Photochemical Reactions of Pyridazine N-Oxides
| Substrate | Irradiation Conditions | Major Product(s) | Proposed Intermediate(s) | Reference |
|---|---|---|---|---|
| 3,6-Diphenylpyridazine N-oxide | UV light | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | Diazo intermediate | researchgate.netpreprints.org |
| 3-Phenylpyridazine N-oxide | UV light | 2-Phenylfuran | Diazo intermediate | researchgate.netpreprints.org |
| Pyridazine N-oxides with electron-donating group at C6 | UV light (350 nm) | Rearranged diazo intermediate | Oxaziridine | nih.gov |
This table on the closely related pyridazine N-oxides illustrates the types of photochemical transformations that could be anticipated for this compound.
Oxidation and Reduction Chemistry of this compound
The N-oxide group in this compound can be both a site for reduction and a participant in oxidation reactions.
In terms of reduction, the most common reaction is deoxygenation to the parent pyrazine. This can be achieved using various reducing agents. As mentioned earlier, photodeoxygenation is also a possible pathway. nih.gov
Regarding oxidation, while the pyrazine ring itself is relatively electron-deficient, the N-oxide functionality can act as an oxidant in certain reactions. For instance, pyridine N-oxides have been used as catalysts in photoinduced hydrogen-atom-transfer (HAT) processes for the functionalization of C-H bonds. acs.org In these reactions, a pyridine N-oxide radical, generated via photoredox-catalyzed single-electron oxidation, acts as the key HAT agent. acs.org This capability opens up possibilities for using this compound in similar catalytic cycles, where the electronic properties of the cyano group could modulate the reactivity of the N-oxide radical.
Furthermore, the N-oxide itself can be prepared through the oxidation of the parent heterocycle. A common method for the preparation of 3-cyanopyridine (B1664610) N-oxide involves the oxidation of 3-cyanopyridine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. google.compatsnap.com
Pathways for N-Oxide Deoxygenation
The deoxygenation of heteroaromatic N-oxides is a fundamental transformation in synthetic chemistry, often required to restore the parent aromatic system after the N-oxide has been used to direct functionalization of the ring. Several methods are available for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule.
Commonly, trivalent phosphorus compounds are employed for the deoxygenation of N-oxides. Reagents such as phosphorus trichloride (PCl₃) and triphenylphosphine (PPh₃) are effective. The mechanism involves the nucleophilic attack of the phosphorus atom on the N-oxide oxygen, leading to the formation of a P-O bond and subsequent elimination of the corresponding pentavalent phosphorus oxide (e.g., POCl₃ or Ph₃P=O), leaving the deoxygenated heterocycle. While PCl₃ is a powerful deoxygenating agent, it can sometimes lead to chlorination of the heterocyclic ring as a side reaction, particularly with substrates activated towards nucleophilic attack. wikipedia.orgvanderbilt.edu Triphenylphosphine is a milder alternative, often used to avoid such side reactions. ub.edu
Catalytic methods have also been developed, offering milder reaction conditions and greater functional group tolerance. rsc.org Transition metals like palladium, molybdenum, and rhenium have been utilized in combination with a stoichiometric reductant. For instance, dichlorodioxomolybdenum(VI) can catalyze the deoxygenation of N-oxides using triphenylphosphine as the oxygen acceptor under mild conditions. rsc.org Another approach involves catalytic transfer hydrogenation, where a palladium catalyst facilitates the transfer of hydrogen from a donor molecule, such as triethylamine, to the N-oxide.
Recent advancements have focused on more sustainable and environmentally benign methods. One such method employs a catalytic amount of an iodide source (e.g., MgI₂) with formic acid serving as the activator, solvent, and stoichiometric reductant. This system has proven effective for a range of heterocyclic N-oxides and is compatible with reducible functional groups like the cyano group.
The table below summarizes common deoxygenation conditions applicable to heteroaromatic N-oxides, which could be adapted for this compound.
| Reagent/System | Typical Conditions | Product | Byproduct |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃), Reflux | 3-Cyanopyrazine | Phosphoryl chloride (POCl₃) |
| Triphenylphosphine (PPh₃) | Dioxane, Reflux | 3-Cyanopyrazine | Triphenylphosphine oxide (Ph₃P=O) |
| Triethyl phosphite (P(OEt)₃) | Neat or Solvent, Heat | 3-Cyanopyrazine | Triethyl phosphate (P(O)(OEt)₃) |
| Catalytic MoO₂Cl₂ / PPh₃ | Dichloromethane (CH₂Cl₂), RT | 3-Cyanopyrazine | Triphenylphosphine oxide (Ph₃P=O) |
| Catalytic Pd(OAc)₂ / Et₃N | Acetonitrile (MeCN), Heat | 3-Cyanopyrazine | Triethylamine N-oxide |
| MgI₂ / HCOOH | Formic Acid, Heat | 3-Cyanopyrazine | H₂O, I₂, CO₂ |
Functional Group Interconversions of the Cyano Moiety
The cyano group in this compound is a versatile functional handle that can be converted into several other important moieties, including amides, carboxylic acids, amines, and tetrazoles. These transformations provide access to a wide range of pyrazine derivatives with potential applications in medicinal and materials chemistry.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the nitrile functionality offers a direct route to pyrazinecarboxamides and pyrazinecarboxylic acids. The reaction can be performed under either acidic or basic conditions. lumenlearning.comchemistrysteps.comlibretexts.org
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) initially produces the corresponding amide (pyrazine-3-carboxamide 1-oxide). lumenlearning.com Prolonged reaction times or harsher conditions lead to further hydrolysis of the amide to the carboxylic acid (pyrazine-3-carboxylic acid 1-oxide). chemistrysteps.comlibretexts.org
Base-catalyzed hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, also facilitates hydrolysis. libretexts.orglibretexts.org The initial product is the amide. Under more forcing conditions, the reaction proceeds to the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid. The choice between acidic and basic conditions often depends on the stability of the N-oxide group and other substituents on the pyrazine ring.
Reduction to Amines
The cyano group can be reduced to a primary amine (aminomethyl group), providing access to (pyrazin-3-yl)methanamine 1-oxide. This transformation is typically achieved using powerful reducing agents. youtube.comlibretexts.orgorganic-chemistry.org
Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for nitrile reduction. libretexts.orglibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the reaction and liberate the amine.
Catalytic Hydrogenation: Reduction can also be accomplished by catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, platinum, or palladium. libretexts.org This method may require elevated pressures and temperatures. A key consideration for this compound would be the potential for simultaneous reduction or deoxygenation of the N-oxide functionality under these conditions.
Conversion to Tetrazoles
The [3+2] cycloaddition of an azide source to the nitrile group is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.govorganic-chemistry.org This reaction converts the cyano group of this compound into a 5-(pyrazin-3-yl)-1H-tetrazole 1-oxide moiety. The reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) in a suitable solvent, often with an additive to facilitate the reaction. organic-chemistry.org Common additives include ammonium chloride (NH₄Cl) or Lewis acids like zinc(II) chloride (ZnCl₂). organic-chemistry.org The mechanism is believed to involve the activation of the nitrile followed by cyclization. nih.gov
The table below outlines typical conditions for these functional group interconversions.
| Transformation | Reagent(s) | Product |
| Hydrolysis (Amide) | H₂SO₄ (conc.), 0-25 °C OR NaOH (aq), Heat | Pyrazine-3-carboxamide 1-oxide |
| Hydrolysis (Carboxylic Acid) | HCl (aq), Reflux OR NaOH (aq), Reflux then H₃O⁺ | Pyrazine-3-carboxylic acid 1-oxide |
| Reduction (Amine) | 1. LiAlH₄, THF; 2. H₂O | (Pyrazin-3-yl)methanamine 1-oxide |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, Heat | 5-(Pyrazin-3-yl)-1H-tetrazole 1-oxide |
Cycloaddition Reactions and Pericyclic Processes
The pyrazine ring system, particularly when modified with an N-oxide, can participate in various cycloaddition and pericyclic reactions. The presence of both the electron-deficient pyrazine ring and the cyano group provides multiple potential sites for such transformations.
[3+2] Dipolar Cycloadditions
Heteroaromatic N-oxides can function as 1,3-dipoles in cycloaddition reactions. For example, pyridine N-oxides have been shown to react with dipolarophiles like isocyanates. sci-rad.com In principle, this compound could react as a 1,3-dipole across the C2-N1-O positions with suitable alkynes or alkenes, leading to the formation of fused heterocyclic systems. The regioselectivity and feasibility of such reactions would be heavily influenced by the electronic nature of the dipolarophile and the substitution on the pyrazine ring.
Diels-Alder Type Reactions
The electron-deficient nature of the pyrazine ring suggests it could act as a diene component in inverse-electron-demand Diels-Alder reactions. In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. However, the aromaticity of the pyrazine ring presents a significant energy barrier to this transformation. More commonly, related heterocycles like 1,2,4-triazines undergo these reactions readily. researchgate.net
Alternatively, the cyano group itself can act as a dienophile in intramolecular Diels-Alder reactions, although this is rare for unactivated nitriles. nih.gov The reaction of cyanogen with 1,3-butadiene to form 2-cyanopyridine suggests that the C≡N triple bond can act as a dienophilic component, albeit under high-temperature gas-phase conditions. rsc.org It is conceivable that this compound could undergo cycloaddition with a highly reactive diene across its cyano group, though this reactivity is not well-established for this specific substrate under typical laboratory conditions.
Currently, specific examples of cycloaddition reactions involving this compound are not extensively documented in the literature. The potential pathways remain an area for further investigation, with the reactivity likely requiring highly activated reaction partners or specific catalytic conditions to overcome the inherent aromatic stability of the pyrazine ring.
Structural Characterization and Spectroscopic Analysis in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. The introduction of an N-oxide functional group typically induces a downfield shift in the NMR signals of adjacent protons and carbons compared to the parent amine, providing key data for structural confirmation. acs.org
While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular framework of 3-Cyanopyrazine 1-oxide.
Correlation Spectroscopy (COSY): This homonuclear technique would establish the connectivity between adjacent protons on the pyrazine (B50134) ring. Cross-peaks in the COSY spectrum would reveal the coupling between H-2, H-5, and H-6, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This experiment would definitively assign the carbon signals for C-2, C-5, and C-6 based on their bonded protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in assigning the quaternary carbons, C-3 and the carbon of the cyano group (C≡N). For instance, correlations would be expected from H-2 to C-3 and the cyano carbon, and from H-5 to C-3, thereby piecing together the full carbon skeleton.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous pyrazine N-oxides and cyanopyridine derivatives.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous solids. In the context of this compound, ssNMR would be particularly valuable for identifying and characterizing different crystal polymorphs. Polymorphism, the ability of a substance to exist in multiple crystal forms, can significantly impact physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of atoms are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and crystal packing. Different polymorphs would exhibit distinct sets of ¹³C and ¹⁵N chemical shifts, providing a unique fingerprint for each solid form.
Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.comspringernature.com An SCXRD analysis of this compound would unambiguously confirm its molecular structure and provide deep insights into its three-dimensional arrangement in the solid state.
The crystal packing of a molecule is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated to direct its supramolecular assembly. rsc.org Analysis of crystal structures of related compounds, such as pyrazine N,N'-dioxide and tetracyanodihydrodipyrazinopyrazines, reveals the importance of specific interactions. nih.govrsc.org These include:
Hydrogen Bonding: The N-oxide oxygen atom is a potent hydrogen bond acceptor.
π-π Stacking: The electron-deficient pyrazine ring can engage in π-π stacking interactions with neighboring molecules.
CN–π Interactions: The electron-rich triple bond of the cyano group can interact with the π-system of an adjacent pyrazine ring. rsc.orgmdpi.com
SCXRD data allows for a detailed conformational analysis. For this compound, the pyrazine ring is expected to be largely planar. The analysis would precisely determine the orientation of the cyano group relative to the ring. Studies on related pyrazine N-oxides have shown that different conformations, such as cone or partial cone, can be adopted depending on the molecular environment, although this is more relevant for larger, more flexible structures. nih.govresearchgate.net Tautomeric forms are not expected to be a significant feature for this particular molecule.
The following table summarizes key structural parameters that would be determined by SCXRD.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the protonated molecular ion [M+H]⁺, are crucial for confirming the structure.
The fragmentation patterns of N-oxides are often characteristic. mjcce.org.mk A key fragmentation pathway for pyrazine N-oxides is the loss of the oxygen atom, resulting in a prominent [M+H-16]⁺ ion. conicet.gov.arnih.gov Another common fragmentation is the loss of a hydroxyl radical, leading to an [M+H-17]⁺ ion. researchgate.net For 3-substituted pyrazine N-oxides specifically, other characteristic fragmentation channels can help in isomer differentiation. conicet.gov.ar The fragmentation of this compound would likely involve these characteristic N-oxide losses, alongside fragmentations involving the cyano group, such as the loss of HCN.
The table below lists the expected key ions in the mass spectrum of this compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. For this compound, the spectra are expected to be a composite of the vibrations from the pyrazine N-oxide ring and the cyano (C≡N) group.
A key vibration for this molecule would be the C≡N stretching mode. In related nitrile-containing aromatic compounds, this bond typically exhibits a strong, sharp absorption band in the IR spectrum between 2220 and 2240 cm⁻¹. For instance, in a cobalt(II) thiocyanate (B1210189) complex incorporating 3-cyanopyridine (B1664610) N-oxide, the C≡N stretch is observed at 2241 cm⁻¹. researchgate.net This region is relatively free from other vibrations, making the nitrile stretch a highly diagnostic feature in both IR and Raman spectra.
The pyrazine ring itself gives rise to a series of characteristic vibrations. These include C-H stretching modes, typically found above 3000 cm⁻¹, and various ring stretching and bending vibrations between 1000 and 1600 cm⁻¹. The introduction of the N-oxide functional group perturbs the electronic structure and symmetry of the pyrazine ring, leading to shifts in these vibrational frequencies. A notable feature of aromatic N-oxides is the N-O stretching vibration, which typically appears as a strong band in the 1200-1300 cm⁻¹ region of the IR spectrum.
Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 700-900 cm⁻¹ region. The specific frequencies and intensities of these modes in this compound would provide valuable information about the interplay between the electron-withdrawing cyano group and the electron-donating N-oxide group on the pyrazine ring.
To illustrate the expected vibrational modes, data from the parent compound, pyrazine, and the related 2-cyanopyrazine are presented below.
| Vibrational Mode | Pyrazine (cm⁻¹) | 2-Cyanopyrazine (cm⁻¹) | Expected Range for this compound (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | ~3050 | ~3060 | 3050-3100 |
| C≡N Stretch | - | ~2230 | 2220-2240 |
| Ring Stretch | ~1580, 1525 | ~1590, 1530 | 1500-1600 |
| N-O Stretch | - | - | 1200-1300 |
| Ring Breathing | ~1015 | ~1020 | 1000-1050 |
| C-H Out-of-plane Bend | ~804 | ~850 | 800-900 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of this compound is anticipated to display characteristic absorption bands arising from π→π* and n→π* transitions.
The parent pyrazine molecule exhibits two main absorption regions in its UV spectrum. A strong absorption band around 260 nm is attributed to a π→π* transition, while a weaker, longer-wavelength band around 328 nm corresponds to an n→π* transition, involving the non-bonding electrons on the nitrogen atoms. nist.govqu.edu.qa
The introduction of an N-oxide group to the pyrazine ring generally leads to a red shift (a shift to longer wavelengths) of the π→π* transition due to the extension of the conjugated system and the electron-donating nature of the N-oxide group. For pyrazine 1-oxide, this results in a more complex spectrum with multiple absorption bands.
The cyano group, being an electron-withdrawing group, also influences the electronic transitions. When attached to a conjugated system, it can cause a bathochromic (red) shift of the π→π* absorption band. For example, in the case of 2-cyanopyrazine interacting with cerium oxide, a maximum absorption peak is observed at 402 nm, indicating a significant charge-transfer interaction. researchgate.net
Therefore, in this compound, the combined effects of the N-oxide and cyano groups on the pyrazine ring are expected to result in absorption maxima that are red-shifted compared to pyrazine itself. The spectrum will likely feature intense π→π* transitions at longer wavelengths than in pyrazine and potentially a distinct n→π* transition. The exact positions and intensities of these bands would be sensitive to the solvent polarity.
The table below summarizes the UV-Vis absorption data for pyrazine and provides a predictive overview for this compound.
| Compound | λmax (nm) | Transition | Solvent |
|---|---|---|---|
| Pyrazine | ~260 | π→π | Various |
| ~328 | n→π | ||
| 3-Cyanopyridine | 265 | π→π | Cyclohexane |
| Predicted for this compound | >260 | π→π | Non-polar |
| >330 | n→π* |
Computational and Theoretical Chemistry Studies on 3 Cyanopyrazine 1 Oxide
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the calculation of activation energies, providing quantitative insights into reaction kinetics.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a vital link between theory and experiment. The comparison between calculated and experimental spectra can help confirm molecular structures, assign spectral bands, and interpret experimental data. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.netmdpi.com
IR Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, which correspond to peaks in an infrared spectrum. These calculated frequencies are often scaled to better match experimental values.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to absorption maxima in UV-Vis spectra. researchgate.netmdpi.com
Studies on related cyano-substituted heterocyclic compounds have shown a good correlation between theoretical predictions and experimental measurements. researchgate.netmdpi.com Applying these methods to 3-cyanopyrazine 1-oxide would allow for a detailed assignment of its experimental spectra and a deeper understanding of its electronic transitions and vibrational modes. However, published research correlating the predicted and experimental spectra for this specific molecule is scarce.
Table 3: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Predicted Property |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | GIAO (Gauge-Including Atomic Orbital) | Isotropic shielding tensors (chemical shifts) |
| IR (Infrared) | DFT Frequency Calculation | Vibrational frequencies and intensities |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is ideal for studying the electronic properties of a single molecular state, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.nettandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time.
For a semi-rigid molecule like this compound, MD simulations might seem less critical than for a large, flexible biomolecule. However, MD can still provide valuable insights into intermolecular interactions in the condensed phase (liquid or solid-state) and the dynamics of its interaction with a solvent or a biological receptor. Conformational analysis through MD can reveal the flexibility of the molecule and the relative populations of different conformers, if any exist. researchgate.net Research on other pyrazine-containing molecules has utilized MD simulations to determine solution structures and study intramolecular hydrogen bonding. researchgate.net Similar studies on this compound would be necessary to understand its behavior in different environments, but such specific simulations have not been reported in the available literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. nih.govnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured property for a series of related compounds.
A QSPR study has been conducted for a series of 78 pyrazine (B50134) derivatives to model their odor thresholds. researchgate.net This study used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSPR models. researchgate.net Such a model, once validated, can be used to predict the property of new compounds that fall within its applicability domain. Although this compound was not specified in that particular study, it could potentially be included in a training set to develop a QSAR/QSPR model for predicting properties like toxicity, binding affinity, or other physicochemical characteristics of novel pyrazine N-oxides. nih.gov Currently, there are no specific, published QSAR/QSPR models focused on or including this compound.
Applications of 3 Cyanopyrazine 1 Oxide in Specialized Chemical Fields
Role as a Versatile Synthon in Complex Organic Molecule Synthesis
3-Cyanopyrazine 1-oxide is a multifaceted building block in organic synthesis, primarily owing to the reactivity conferred by the pyrazine (B50134) N-oxide moiety and the cyano group. The N-oxide functionality activates the pyrazine ring for both nucleophilic and electrophilic substitutions, while the cyano group can undergo a variety of transformations or act as a directing group.
Precursor for Diverse Nitrogen-Containing Heterocycles
The pyrazine N-oxide framework is a valuable precursor for the synthesis of substituted pyrazines, which are themselves important nitrogen-containing heterocycles. A key reaction is the direct introduction of a cyano group onto the pyrazine ring. For instance, 3-substituted pyrazine 1-oxides can react with trimethylsilyl (B98337) cyanide to yield the corresponding cyanopyrazines. The regioselectivity of this cyanation is influenced by the nature of the substituent on the pyrazine ring and can be enhanced by the addition of a Lewis acid like a zinc halide. Specifically, electron-donating groups on the starting pyrazine 1-oxide tend to favor the formation of 2-substituted 3-cyanopyrazines with high regioselectivity rsc.org. Conversely, when the pyrazine 1-oxide bears an electron-withdrawing group, such as a methoxycarbonyl or cyano group, treatment with diethoxyphosphoryl cyanide can lead exclusively to the formation of 2-substituted 5-cyanopyrazines rsc.org.
While direct examples of this compound being used to construct entirely new heterocyclic rings were not found in the provided research, the reactivity of the cyano group in related cyanopyridine systems suggests potential pathways. For example, 3-cyanopyridine-2-thiones are utilized in reactions to prepare condensed heterocycles like thieno[2,3-b]pyridines researchgate.net. This indicates that the cyano and adjacent functional groups on a heterocyclic ring can be key components in annulation reactions to build fused ring systems.
Intermediate in Cascade Reactions
Information regarding the specific role of this compound as an intermediate in cascade reactions is not extensively documented in the available literature. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, often rely on intermediates with precisely positioned reactive functional groups. While the structure of this compound, with its N-oxide, cyano group, and activated aromatic ring, suggests potential for such transformations, specific examples have not been detailed.
Ligand Design and Coordination Chemistry involving Pyrazine N-Oxide Scaffolds
The pyrazine N-oxide scaffold is an important motif in coordination chemistry. The N-oxide group provides a hard oxygen donor site, while the pyrazine ring nitrogens offer potential coordination sites. The presence of a cyano group, as in this compound, adds another layer of functionality, either through direct coordination of the nitrile nitrogen or by electronically influencing the coordinating ability of the pyrazine ring and the N-oxide oxygen.
Chelation Behavior and Metal-Ligand Binding Modes
The coordination behavior of cyanopyrazine N-oxide is exemplified by the closely related compound, 3-cyanopyridine (B1664610) N-oxide. In a cobalt(II) complex, [Co(SCN)₂(C₆H₄N₂O)₄], the 3-cyanopyridine N-oxide ligands coordinate to the cobalt(II) center exclusively through the N-oxide oxygen atom nih.govresearchgate.net. The cobalt(II) cation is octahedrally coordinated by four O-bonded 3-cyanopyridine N-oxide ligands and two N-bonded thiocyanate (B1210189) anions, forming discrete trans-CoN₂O₄ octahedra nih.govresearchgate.net. Infrared spectroscopy confirms that the cyano group of the ligand is not involved in the coordination to the metal center nih.gov. This monodentate, O-only coordination mode is typical for pyridine (B92270) N-oxide ligands.
In a different system involving a pyrazine derivative without the N-oxide but with a cyano group (2-cyanopyrazine), the ligand undergoes an in situ reaction in the presence of a zinc(II) salt in methanol to form more complex ligands, which then coordinate to the metal centers. This demonstrates that the cyano group can be reactive under certain coordination conditions, leading to the formation of binuclear complexes . For other pyrazine derivatives, spectroscopic data has shown that the azomethine nitrogen and a nitrogen atom from the pyrazine ring are involved in metal coordination, indicating bidentate behavior nih.gov.
Below is a table summarizing the crystallographic data for the cobalt(II) complex with 3-cyanopyridine N-oxide, which serves as a model for the coordination of this compound.
| Parameter | Value |
| Empirical Formula | C₂₆H₁₆CoN₁₀O₄S₂ |
| Formula Weight | 691.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3238 (3) |
| b (Å) | 10.0093 (3) |
| c (Å) | 14.8812 (5) |
| β (°) | 99.113 (1) |
| Volume (ų) | 1517.91 (8) |
| Z | 2 |
| Data sourced from a study on a cobalt(II) complex with 3-cyanopyridine N-oxide, a close structural analog of this compound. nih.govresearchgate.net |
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyrazine and its derivatives are widely used as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs) due to the ability of the two nitrogen atoms to bridge metal centers nih.gov. Cyanide, as a ligand, is also fundamental in building robust, extended networks because of its strong bonding nature and directionality nih.gov. The combination of a pyrazine ring and a cyano group in this compound presents an intriguing possibility for designing multidimensional coordination networks. The pyrazine unit can act as a linear or bridging linker, while the N-oxide and cyano groups could potentially coordinate to metal centers or participate in hydrogen bonding to stabilize the framework.
While specific examples of MOFs or coordination polymers constructed from this compound are not detailed in the available literature, the extensive research on pyrazine-based MOFs suggests its potential. For instance, Hofmann-type porous coordination polymers with the formula M(Pz)[Ni(CN)₄] (where Pz = pyrazine) have been synthesized and show interesting properties for molecular separation nih.gov. The structural simplicity and strong electron-accepting nature of cyano-functionalized pyrazines make them promising building blocks for these advanced materials ahnu.edu.cnnih.gov.
Applications in Materials Science (e.g., Optoelectronic Materials, Sensors)
The electronic properties of the pyrazine ring, particularly when functionalized with electron-withdrawing groups like the cyano group, make this compound a candidate for applications in materials science.
Research has shown that pyrazine is a more efficient luminophore than benzene for creating photoluminescent materials with red-shifted and enhanced emissions nih.gov. This is attributed to the lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in pyrazine-based compounds compared to their benzene analogs nih.gov. This intrinsic property of the pyrazine core suggests that this compound and its derivatives could exhibit useful fluorescent or phosphorescent properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes nih.govgoogle.com. The photoluminescence of pyrazine derivatives can range from blue to yellow, and some even exhibit room temperature phosphorescence nih.gov.
Furthermore, cyano-functionalized pyrazines are considered strong electron-deficient building blocks for constructing n-type polymer semiconductors ahnu.edu.cnnih.gov. These polymers are essential for applications in organic thermoelectrics and organic thin-film transistors nih.gov. The incorporation of cyano-functionalized pyrazine units into a polymer backbone can significantly lower the LUMO energy levels, which is beneficial for n-type charge transport nih.gov.
While specific studies on the use of this compound in chemical sensors are not available, the general field utilizes coordination compounds and functional organic molecules for detecting various analytes. The coordination capability of the N-oxide group and the potential for electrochemical activity make this compound a candidate for further investigation in sensor development.
The table below compares the photoluminescent properties of a pyrazine derivative with its benzene analog, highlighting the advantageous properties of the pyrazine core.
| Compound | Emission Type | Max. Emission Wavelength (nm) | Emission Color |
| 4,5-dichloro-1,2-dicyanobenzene | Fluorescence & Phosphorescence | 575 (phosphorescence) | Yellow |
| 5,6-dichloro-2,3-dicyanopyrazine | Fluorescence & Phosphorescence | 637 (phosphorescence) | Red-orange |
| This data illustrates the red-shifting effect of the pyrazine ring on luminescence. nih.gov |
Tuning Electronic Properties for Device Performance
The electronic properties of organic molecules are fundamental to their performance in electronic devices. The introduction of a cyano (-CN) group and an N-oxide moiety to the pyrazine ring in this compound is expected to significantly influence its electronic structure. The cyano group is a strong electron-withdrawing group, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The N-oxide group, being a good electron-donating group, can modulate these energy levels. This simultaneous presence of electron-withdrawing and -donating functionalities can lead to a tunable electronic profile, a desirable characteristic for materials in organic electronics.
Noncovalent Interactions in Material Assembly
Noncovalent interactions are the cornerstone of crystal engineering, dictating the packing of molecules in the solid state and, consequently, the material's bulk properties. For this compound, several types of noncovalent interactions are anticipated to play a crucial role in its self-assembly.
The nitrogen atoms of the pyrazine ring, the oxygen atom of the N-oxide group, and the nitrogen atom of the cyano group can all act as hydrogen bond acceptors. The presence of C-H bonds on the pyrazine ring allows for weak C-H···N and C-H···O hydrogen bonding. Furthermore, the planar aromatic structure of the pyrazine ring can lead to π-π stacking interactions, which are significant in the assembly of many organic materials. The dipole moment induced by the N-oxide and cyano groups can also result in significant dipole-dipole interactions, further influencing the crystal packing.
Biological Activity and Mechanistic Explorations of 3 Cyanopyrazine 1 Oxide Derivatives in Vitro and in Silico Focus
Enzyme Inhibition and Receptor Binding Profiling (in vitro assays)
Data from in vitro assays detailing the enzyme inhibition or receptor binding profiles of 3-cyanopyrazine 1-oxide derivatives are not available in the public domain. Research in related heterocyclic compounds, such as cyanopyridine derivatives, has shown potential for enzyme inhibition, including targeting oncogenic kinases like PIM-1. However, direct evidence for this compound derivatives is absent.
Cell-Based Assays for Mechanistic Insights (e.g., pathway modulation, cell viability)
Specific studies using cell-based assays to investigate the mechanisms of action for this compound derivatives, such as their effects on cellular pathways or their impact on cell viability, have not been identified. While numerous studies evaluate the cytotoxicity of various nitrogen-containing heterocyclic compounds against cancer cell lines, this specific information is missing for the this compound scaffold.
Molecular Modeling and Docking Studies for Target Interaction Analysis
There is a notable absence of published molecular modeling and docking studies focused on this compound derivatives. Such in silico studies are crucial for predicting the binding affinity and interaction patterns of compounds with biological targets. While this methodology is widely applied in drug discovery for related heterocyclic structures, its application to this specific compound class has not been reported.
Structure-Activity Relationship (SAR) Studies from In Vitro Data
Due to the lack of in vitro biological data, no structure-activity relationship (SAR) studies for this compound derivatives could be found. SAR studies are essential for understanding how chemical modifications to a core structure influence its biological activity and for guiding the design of more potent and selective compounds.
Investigation of Antimicrobial Activity in vitro
No specific research was found detailing the in vitro antimicrobial activity of this compound derivatives. While other pyrazine (B50134) derivatives, such as those related to the antibiotic pyrazinamide, have been extensively studied for their antimicrobial properties, this information does not extend to the this compound chemical class based on available literature.
Future Research Directions and Unresolved Challenges in 3 Cyanopyrazine 1 Oxide Chemistry
Development of Novel and More Efficient Synthetic Pathways
Current synthetic strategies for cyanopyrazine N-oxides often rely on methods such as the Lewis acid-mediated cyanation of pyrazine (B50134) N-oxide precursors with reagents like trimethylsilyl (B98337) cyanide. rsc.orgrsc.org While effective, these methods can present challenges, including the accessibility of substituted starting materials and the use of harsh reaction conditions. rsc.org Future research must focus on developing more efficient, versatile, and sustainable synthetic pathways.
A primary challenge is to enhance the atom economy and reduce the environmental impact of synthesis. Promising future directions include:
Biocatalytic and Biosynthetic Approaches: The de novo biosynthesis of pyrazine derivatives, such as 2,5-dimethylpyrazine (B89654) 1-oxide, has been demonstrated in genetically engineered microorganisms like Pseudomonas putida. nih.gov A significant future goal would be to engineer metabolic pathways for the direct biosynthesis of 3-cyanopyrazine 1-oxide from simple renewable feedstocks. This would represent a major advance in green chemistry. nih.gov
Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate scalability. researchgate.net Developing a continuous flow synthesis for this compound would be a critical step towards its potential larger-scale production.
| Method | Current Approach (Example) | Future Direction | Key Advantages of Future Direction |
| Synthesis | Lewis Acid-Mediated Cyanation rsc.orgrsc.org | Biosynthesis via Engineered Microbes nih.gov | Utilizes renewable feedstocks, environmentally benign conditions. |
| Process | Batch Synthesis | Continuous Flow Synthesis researchgate.net | Enhanced safety, scalability, and process control. |
| Catalysis | Homogeneous Lewis Acids (e.g., Zinc Halide) rsc.orgrsc.org | Heterogeneous / Earth-Abundant Metal Catalysis | Improved catalyst recovery, lower cost, and reduced waste. |
Exploration of Undiscovered Chemical Reactivity and Transformations
The chemical reactivity of this compound is largely defined by the interplay between the electron-withdrawing cyano group and the electron-donating N-oxide moiety. This electronic push-pull system creates unique opportunities for chemical transformations that remain to be explored. Current knowledge is often centered on the cyanation of the pyrazine ring. rsc.orgrsc.org
Unresolved challenges involve predicting and controlling the regioselectivity of reactions. Future research should systematically investigate:
Cycloaddition Reactions: The pyrazine N-oxide core could potentially participate as a dipole in [3+2] cycloaddition reactions, providing access to novel fused heterocyclic systems. The influence of the cyano group on the rate and selectivity of these transformations is an open question.
C-H Functionalization: Direct C-H activation and functionalization would provide a highly efficient route to novel derivatives without the need for pre-functionalized substrates. Exploring transition-metal-catalyzed C-H arylation, amination, or alkylation at the C-5 and C-6 positions is a key research frontier.
Photocatalysis and Radical Chemistry: The response of the this compound scaffold to photoredox catalysis is unknown. Investigating its participation in radical-mediated transformations could unlock new reaction pathways for derivatization that are orthogonal to traditional ionic chemistry.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to investigate molecules and predict their behavior, thereby guiding experimental work and accelerating discovery. For this compound, computational modeling is an underutilized resource that could address fundamental questions about its structure and reactivity.
Future research should leverage advanced computational methods to:
Predict Reaction Outcomes: Employing Density Functional Theory (DFT) and other quantum chemical methods can help elucidate reaction mechanisms and predict the regioselectivity of electrophilic and nucleophilic attacks. This would be invaluable for planning the synthesis of new derivatives and understanding the outcomes of unexplored transformations. science.gov
Simulate Spectroscopic Properties: Accurate prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and provide insights into their electronic structure.
Model Intermolecular Interactions: Understanding how this compound interacts with biological macromolecules or catalytic surfaces is crucial for its application in interdisciplinary fields. Molecular docking and molecular dynamics simulations can predict binding modes and affinities, guiding the design of new functional molecules. science.gov
| Computational Method | Application to this compound | Research Question Addressed |
| Density Functional Theory (DFT) | Reaction mechanism and barrier calculations. | What is the most likely site for C-H activation? |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | What are the key electronic transitions? |
| Molecular Dynamics (MD) | Simulation of interactions with proteins or materials. | How would the molecule bind to a specific enzyme active site? |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding. | How does the N-oxide group influence the aromaticity of the ring? |
Integration of this compound into Interdisciplinary Research Areas
The structural motifs present in this compound are found in molecules with diverse biological and material properties. ekb.eg A major future direction is to use this compound as a scaffold for developing new functional molecules for interdisciplinary applications.
Chemical Biology Probes: The pyrazine core is present in many biologically active compounds. The unique electronics and potential for functionalization of this compound make it an attractive starting point for the design of fluorescent probes, enzyme inhibitors, or molecules for structure-activity relationship (SAR) studies. acs.org
Advanced Catalysis: The nitrogen atoms in the pyrazine ring and the oxygen of the N-oxide can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as novel ligands for homogeneous catalysis or as building blocks for metal-organic frameworks (MOFs) with catalytic properties. researchgate.net
Materials Science: Pyrazine-based ligands have been used to create pillared solid-state structures with interesting photoluminescent properties. researchgate.net Exploring the incorporation of this compound into coordination polymers or other advanced materials could lead to new functional materials with unique optical or electronic properties.
Scalability and Sustainability Aspects in Academic Research and Potential Industrial Applications
For any chemical compound to move beyond academic curiosity toward potential real-world applications, the scalability and sustainability of its synthesis must be addressed. This is a significant unresolved challenge for this compound.
Future research efforts must be directed towards:
Process Optimization and Scale-Up: A critical challenge is to develop a synthetic route that is not only high-yielding but also safe, robust, and reproducible on a larger scale. This involves minimizing the use of hazardous reagents and developing effective purification methods that are amenable to scale-up. researchgate.net
Green Chemistry Metrics: Future synthetic work should be evaluated using green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, to quantify the environmental impact. The goal is to develop processes that minimize waste, reduce energy consumption, and utilize renewable or recyclable solvents and reagents.
Techno-Economic Analysis: A thorough techno-economic analysis of any newly developed synthetic route is essential to assess its potential for industrial viability. This involves evaluating the cost of raw materials, energy inputs, and waste disposal to determine the economic feasibility of large-scale production. google.com The development of cost-effective catalysts and processes is paramount for any potential industrial application. patsnap.com
Q & A
Q. What are the recommended synthetic routes for preparing 3-Cyanopyrazine 1-Oxide in a laboratory setting?
- Methodological Answer : this compound can be synthesized via condensation reactions involving α-amino nitriles or α-hydroxyimino carbonyl compounds with glyoxal derivatives. For example, reacting 2-amino-2-deoxy-D-glucose oxime with glyoxal under controlled pH (6–7) and temperature (60–80°C) yields substituted pyrazine oxides. Key steps include nucleophilic substitution (using amines or alcohols) and oxidation (e.g., KMnO₄) to stabilize the N-oxide moiety.
- Critical Parameters :
- Maintain anhydrous conditions to avoid hydrolysis of the nitrile group.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms N-oxide formation (e.g., deshielded pyrazine protons at δ 8.5–9.0 ppm).
- IR : Strong absorbance near 2240 cm⁻¹ confirms the cyano group, while N-O stretches appear at 1250–1350 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₄N₃O: 122.0352). Cross-reference data with NIST Chemistry WebBook for accuracy.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and local exhaust ventilation to minimize inhalation risks.
- Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respirators with organic vapor cartridges.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Replicate published synthesis protocols and compare spectral results with standardized databases (e.g., NIST).
- Crystallography : Resolve structural ambiguities using X-ray diffraction (XRD). Deposit data in the Cambridge Crystallographic Data Centre (CCDC) for peer validation.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in reported data.
Q. What strategies optimize the regioselectivity of this compound functionalization?
- Methodological Answer :
- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to direct cross-coupling reactions at the pyrazine C-5 position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient sites.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices and electron density maps.
Q. How can reaction mechanisms for this compound ring-opening be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁵N or ¹³C isotopes at key positions to track bond cleavage via NMR or MS.
- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps.
- Trapping Intermediates : Use quenching agents (e.g., DMPO) to stabilize transient species for ESR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
